N-Acetyl 3,5-dibromo-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl 3,5-dibromo-2-nitroaniline (DBNNA) is a compound derived from aniline, an aromatic amine found in coal tar and petroleum. It is a common intermediate in the synthesis of various organic compounds, and has been used in a number of scientific research applications.
Scientific Research Applications
N-Acetyl 3,5-dibromo-2-nitroaniline has been used in a variety of scientific research applications, including the synthesis of other organic compounds, the study of enzyme inhibition, and the study of drug metabolism. It has also been used in the synthesis of pharmaceuticals, such as the anti-cancer drug 5-fluorouracil.
Mechanism of Action
The mechanism of action of N-Acetyl 3,5-dibromo-2-nitroaniline is not completely understood, but it is believed to involve the inhibition of enzymes involved in drug metabolism. Specifically, it is thought to inhibit the enzyme CYP2C8, which is involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
N-Acetyl 3,5-dibromo-2-nitroaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2C8, resulting in reduced metabolism of certain drugs. It has also been shown to have antioxidant and anti-inflammatory effects, and to reduce the levels of certain inflammatory markers in the blood.
Advantages and Limitations for Lab Experiments
The use of N-Acetyl 3,5-dibromo-2-nitroaniline in laboratory experiments has a number of advantages. It is relatively simple and cost-effective to synthesize, and its mechanism of action is well-understood. Additionally, it has a variety of biochemical and physiological effects, making it useful for a wide range of research applications. However, there are also some limitations to its use. It is toxic and can be harmful if not handled properly, and it can be difficult to store.
Future Directions
There are a number of potential future directions for the use of N-Acetyl 3,5-dibromo-2-nitroaniline in scientific research. It could be used to study the effects of drug metabolism and enzyme inhibition in more detail, as well as to study the effects of other compounds on the same enzymes. Additionally, it could be used to study the effects of oxidative stress, inflammation, and other biochemical and physiological processes. It could also be used to synthesize new pharmaceuticals and other organic compounds. Finally, it could be used in the development of new methods for synthesizing and storing N-Acetyl 3,5-dibromo-2-nitroaniline.
Synthesis Methods
The synthesis of N-Acetyl 3,5-dibromo-2-nitroaniline is a two-step process. First, aniline is nitrated with nitric acid to yield 3,5-dibromo-2-nitroaniline (DBNA). This is followed by acetylation of DBNA with acetic anhydride to yield N-Acetyl 3,5-dibromo-2-nitroaniline. This process can be carried out in a laboratory setting, and is relatively simple and cost-effective.
properties
IUPAC Name |
N-(3,5-dibromo-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O3/c1-4(13)11-7-3-5(9)2-6(10)8(7)12(14)15/h2-3H,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEGGWMAUYBKBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)Br)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674367 |
Source
|
Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl 3,5-dibromo-2-nitroaniline | |
CAS RN |
855929-29-2 |
Source
|
Record name | N-(3,5-Dibromo-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.